4-(Methoxysulfamoyl)benzoic acid
Description
Contextualization within Aromatic Carboxylic Acid Chemistry
Aromatic carboxylic acids are organic compounds characterized by a carboxyl group (-COOH) directly attached to an aromatic ring. numberanalytics.comvedantu.com This structural arrangement confers a unique set of physical and chemical properties. The simplest example is benzoic acid, which serves as a fundamental building block in organic synthesis. numberanalytics.comvedantu.com
The key characteristics of aromatic carboxylic acids include:
Acidity: They are generally more acidic than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring, which stabilizes the carboxylate anion through resonance. vedantu.com The presence of additional substituents on the aromatic ring can further influence acidity. numberanalytics.comslideshare.net
Reactivity: Aromatic carboxylic acids undergo reactions typical of both the carboxyl group and the aromatic ring. The carboxyl group can participate in esterification, amide formation, and conversion to acid halides. numberanalytics.com The aromatic ring can undergo electrophilic substitution reactions, although the carboxyl group is deactivating and directs incoming electrophiles to the meta position. vedantu.combritannica.com
4-(Methoxysulfamoyl)benzoic acid fits within this class as a substituted benzoic acid. Its structure incorporates the foundational benzoic acid core, with the addition of a methoxysulfamoyl group at the para position. This substitution significantly influences the molecule's electronic properties and reactivity compared to unsubstituted benzoic acid.
Significance of Sulfonyl-Containing Organic Compounds in Chemical Research
The sulfonyl group (-SO2-) is a powerful functional group in organic chemistry, imparting distinct properties to the molecules that contain it. fiveable.me Its presence can dramatically alter a compound's polarity, solubility, and reactivity. fiveable.me Sulfonyl-containing compounds, particularly sulfonamides, are of great interest due to their wide-ranging applications, especially in medicinal chemistry. fiveable.mefiveable.menih.govontosight.ai
The importance of the sulfonyl group stems from several key attributes:
Electron-Withdrawing Nature: The sulfonyl group is strongly electron-withdrawing, which can influence the acidity of nearby functional groups and the reactivity of the molecule in various chemical transformations. fiveable.me
Hydrogen Bonding Capability: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the nitrogen in a sulfonamide can act as a hydrogen bond donor. This ability to form hydrogen bonds is crucial for interactions with biological targets. nih.gov
Structural Rigidity: The tetrahedral geometry of the sulfur atom in the sulfonyl group can introduce conformational constraints, which can be advantageous in the design of molecules with specific three-dimensional shapes. nih.gov
Research Trajectories for Complex Sulfamoylbenzoic Acid Architectures
Research into sulfamoylbenzoic acids is an active and evolving field. Scientists are exploring the synthesis and properties of increasingly complex derivatives to investigate their potential in various applications. ontosight.ainih.gov The development of novel synthetic methodologies allows for the creation of diverse molecular architectures with tailored properties. nih.govtubitak.gov.tr
Key research directions include:
Synthesis of Analogues: Researchers are designing and synthesizing a wide array of sulfamoylbenzoic acid analogues by modifying the substituents on the aromatic ring and the nitrogen of the sulfamoyl group. nih.gov This allows for a systematic investigation of structure-activity relationships.
Computational Modeling: Molecular modeling and computational docking studies are being employed to predict how these molecules might interact with biological targets, guiding the design of new compounds with enhanced specificity and activity. nih.gov
Exploration of Novel Applications: While much of the focus has been on medicinal chemistry, researchers are also exploring the use of sulfamoylbenzoic acids and their derivatives as building blocks in materials science and as catalysts in organic synthesis. chemscene.com
The study of complex sulfamoylbenzoic acid architectures, such as those derived from this compound, holds promise for the discovery of new chemical entities with valuable properties. ontosight.ainih.gov The strategic combination of the benzoic acid scaffold and the sulfamoyl functional group provides a versatile platform for molecular design and innovation. ontosight.ai
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | C8H9NO5S | 231.23 | A substituted benzoic acid with a methoxysulfamoyl group. | |
| 4-Sulfamoylbenzoic acid | 138-41-0 | C7H7NO4S | 201.20 | Also known as Carzenide; a weak carbonic anhydrase inhibitor. chemicalbook.comscbt.com |
| 2-Sulfamoylbenzoic acid | 632-24-6 | C7H7NO4S | 201.20 | An isomer of 4-sulfamoylbenzoic acid. nih.gov |
| Benzoic acid | 65-85-0 | C7H6O2 | 122.12 | The simplest aromatic carboxylic acid. numberanalytics.comvedantu.com |
| 4-(Aminomethyl)benzoic acid | 56-91-7 | C8H9NO2 | 151.16 | A benzoic acid derivative with an aminomethyl group. chemicalbook.com |
| 4-(Sulfooxy)benzoic acid | C7H6O6S | 218.18 | A sulfated phenolic acid. medchemexpress.com |
Properties
IUPAC Name |
4-(methoxysulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-14-9-15(12,13)7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOWUCRXWXVRCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282236 | |
| Record name | 4-[(Methoxyamino)sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087784-72-2 | |
| Record name | 4-[(Methoxyamino)sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Methoxyamino)sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 4 Methoxysulfamoyl Benzoic Acid and Its Structural Analogs
Convergent and Linear Synthesis Pathways for 4-(Methoxysulfamoyl)benzoic Acid
The synthesis of this compound can be approached through both linear and convergent strategies.
Linear Synthesis: A linear approach involves the sequential modification of a starting material. A plausible linear synthesis could begin with 4-chlorobenzoic acid. This would first be chlorosulfonated to introduce the sulfonyl chloride group, followed by reaction with methoxyamine to form the methoxysulfamoyl group.
Catalytic Methodologies in the Preparation of Sulfamoylbenzoic Acid Derivatives
Catalytic methods are increasingly being employed in the synthesis of sulfamoylbenzoic acid derivatives to enhance efficiency and selectivity.
Recent advancements have introduced catalytic methods for alcohol sulfamoylation using electron-deficient aryl sulfamates as activated group transfer reagents. nih.govorganic-chemistry.org This reaction is catalyzed by the simple organic base N-methylimidazole and proceeds under mild conditions. nih.govorganic-chemistry.org A key advantage is the high selectivity for primary over secondary alcohols. nih.govorganic-chemistry.org The aryl sulfamate (B1201201) donors used in this method are stable, crystalline solids that can be prepared on a large scale. nih.govorganic-chemistry.org Mechanistic studies suggest the reaction proceeds through an "aza-sulfene" intermediate. nih.govcolab.ws
Furthermore, indium(III) triflate has been identified as an effective catalyst for the sulfamoylation of aromatics, offering a practical route to sulfonamides. kcl.ac.uk Copper-catalyzed reactions are also being explored for the synthesis of sulfonamides, including methods that generate sulfamoyl radicals for one-step modular synthesis of various sulfonamides under mild conditions. acs.org
Green Chemistry Principles Applied to the Synthesis of Aromatic Sulfamates and Carboxylic Acids
Green chemistry principles are being increasingly integrated into the synthesis of aromatic sulfamates and carboxylic acids to minimize environmental impact. nih.gov Key aspects include the use of renewable resources, safer solvents, and energy-efficient processes. numberanalytics.comnih.gov
Sustainable Synthesis of Aromatic Carboxylic Acids:
The use of biomass-derived synthons, such as 3-hydroxy-2-pyrones prepared from galactaric acid, is a promising green approach for synthesizing functionalized aromatic carboxylic acids. acs.orgacs.org These reactions can be carried out in high yields with minimal solvent, sometimes even in neat conditions or in a water biphasic system at moderate temperatures. acs.org
Electrocarboxylation, which uses an electric current to drive the carboxylation of organic compounds with CO2, offers a sustainable pathway to valuable carboxylic acids under mild conditions. numberanalytics.combeilstein-journals.org
Nickel-catalyzed carboxylation of alkyl bromides and alcohol derivatives using CO2 has also been demonstrated as a sustainable method. europa.eu
Eco-Friendly Synthesis of Sulfonamides:
Environmentally benign methods for sulfonamide synthesis have been developed using water as a solvent and omitting organic bases. rsc.org These methods often involve dynamic pH control and simple product isolation through filtration. rsc.org
Another green approach utilizes water and sodium carbonate as an HCl scavenger, leading to high yields and purities of sulfonamide and sulfonate carboxylic acid derivatives. scilit.comresearchgate.net
Flow chemistry offers a rapid and eco-friendly synthesis of sulfonamide libraries, minimizing waste and employing green media. acs.org
The following table summarizes some green chemistry approaches in the synthesis of these compounds:
| Green Chemistry Approach | Starting Materials | Key Features |
| Domino Reaction | Biosourced 3-hydroxy-2-pyrones, electron-poor alkenes | Base-promoted, minimal solvent, high yields at 50°C. acs.org |
| Electrocarboxylation | Aromatic substrates, CO2 | Mild reaction conditions, high selectivity. numberanalytics.combeilstein-journals.org |
| Aqueous Synthesis | Amino compounds, arylsulfonyl chlorides | Dynamic pH control, no organic bases, simple filtration. rsc.org |
| Flow Chemistry | Various | Waste minimization, green media, scalable. acs.org |
| NH4I-mediated Amination | Sodium sulfinates, amines | Metal-free, tolerates a wide range of functional groups. nih.gov |
Multi-Step Reaction Sequences for Functionalized Benzoic Acid Scaffolds
The construction of functionalized benzoic acid scaffolds often requires multi-step reaction sequences that allow for the precise installation of various substituents. These sequences are crucial for creating diverse libraries of compounds for applications such as drug discovery.
A common strategy involves the initial synthesis of a core benzoic acid derivative, which is then elaborated through a series of reactions. For example, a multi-step synthesis of methyl m-nitrobenzoate starts with the oxidation of acetophenone (B1666503) to benzoic acid, followed by nitration to m-nitrobenzoic acid, and finally esterification. truman.edu
The synthesis of more complex structures, such as 2,5-substituted benzoic acid dual inhibitors of Mcl-1 and Bfl-1 proteins, relies on a structure-based design that informs the multi-step synthesis. nih.gov This can involve replacing a core structure, like a triazine, with a 2,5-substituted benzoic acid to enhance binding affinity through key interactions with the target protein. nih.gov
Multicomponent reactions (MCRs) are also gaining prominence as they offer a more efficient alternative to traditional multi-step synthesis by combining three or more starting materials in a single reaction vessel to form a complex product. researchgate.net This approach is atom-economical and reduces waste generation. researchgate.net
Late-stage functionalization (LSF) is another powerful technique that enables the direct and selective modification of complex molecules like benzoic acids at a late stage of the synthesis. nih.gov For instance, iridium-catalyzed C-H activation allows for the ortho-amination of a wide array of benzoic acids, providing rapid access to valuable analogues. nih.gov
Precursor Synthesis and Reactivity in the Formation of the Methoxysulfamoyl Moiety
The formation of the methoxysulfamoyl moiety is a critical step in the synthesis of this compound. This typically involves the reaction of a suitable precursor with a sulfamoylating agent.
The sulfamoylating agent is typically a reactive species that can introduce the methoxysulfamoyl group. While sulfamoyl chlorides have been traditionally used, they can be unstable. organic-chemistry.org More recent methods utilize stable, crystalline aryl sulfamates as activated group transfer reagents. nih.govorganic-chemistry.org The reaction of these sulfamates with an amine, often catalyzed by a base like N-methylimidazole, leads to the formation of the desired sulfonamide. nih.govorganic-chemistry.org
The reactivity of the sulfamoylating agent and the nucleophilicity of the amine are key factors influencing the reaction's success. The reaction mechanism often involves the deprotonation of the sulfamate donor, followed by the elimination of a phenol (B47542) to generate a reactive aza-sulfene intermediate, which is then trapped by the amine. organic-chemistry.org
Optimization of Reaction Conditions for Yield and Selectivity in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and selectivity in the synthesis of this compound. fiveable.me Selectivity refers to the preference for the formation of the desired product over other possible products, while yield is the amount of desired product obtained. quora.comchemenggcalc.comyoutube.com
Several factors can be adjusted to optimize the reaction:
Catalyst: The choice of catalyst can significantly impact the reaction rate and selectivity. For instance, in the synthesis of sulfonamides, catalysts like indium(III) triflate and copper-based systems have shown promise. kcl.ac.ukacs.org
Solvent: The solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism. Green solvents like water or N-methylpyrrolidone (NMP) are increasingly being used. rsc.orgpatsnap.comgoogle.com
Temperature: Temperature affects the reaction rate and can influence the product distribution, especially in reactions with competing pathways. fiveable.me For example, in the nitration of benzoic acid, keeping the temperature low is crucial to favor the formation of the meta-isomer. truman.edu
Reactant Concentration and Stoichiometry: The relative amounts of reactants can affect the reaction outcome. For instance, using an excess of one reactant may be necessary to drive the reaction to completion. fiveable.me
pH: In aqueous reactions, controlling the pH is often critical for both reactivity and product stability. rsc.org
The following table highlights key parameters and their effects on reaction outcomes based on various studies:
| Parameter | Effect on Yield and Selectivity | Example |
| Catalyst | Can significantly improve reaction rates and control regioselectivity. | Indium(III) triflate catalyzes the arylation of sulfamoyl chlorides. kcl.ac.uk |
| Solvent | Affects solubility, reaction rates, and can enable greener processes. | Water is used as an eco-friendly solvent for sulfonamide synthesis. rsc.org |
| Temperature | Influences reaction kinetics and can determine the major product in competing reactions. | Low temperatures favor the meta-product in the nitration of benzoic acid. truman.edu |
| pH Control | Crucial for reactions in aqueous media to ensure optimal reactivity and stability. | Dynamic pH control is used in the aqueous synthesis of sulfonamides. rsc.org |
By systematically varying these parameters, chemists can identify the optimal conditions to produce this compound and its analogs in high yield and purity.
In Depth Analysis of Chemical Reactivity and Reaction Mechanisms of 4 Methoxysulfamoyl Benzoic Acid
Mechanistic Investigations of Functional Group Transformations
The functional groups of 4-(methoxysulfamoyl)benzoic acid—the carboxylic acid and the N-methoxysulfamoyl group—are both amenable to a variety of chemical transformations.
The carboxylic acid group can undergo standard reactions such as esterification. For instance, in the synthesis of related sulfamoyl benzoic acid analogues, the methyl or ethyl ester is often used as a starting material or intermediate, prepared through reactions with the corresponding alcohol under acidic conditions nih.govgoogle.com. The carboxylic acid can also be converted to an amide by reaction with an amine, typically after activation to an acyl chloride or through the use of coupling agents.
The N-methoxysulfamoyl group is a derivative of a sulfonamide. The nitrogen atom of a sulfonamide can be acylated or alkylated. N-acylation can be achieved using reagents like N-acylbenzotriazoles in the presence of a base such as sodium hydride (NaH) to first deprotonate the sulfonamide nitrogen researchgate.net. Similarly, alkylation can be performed using various alkylating agents organic-chemistry.org. Cobalt-catalyzed cycloisomerization reactions have been reported for unsaturated N-acyl sulfonamides, leading to the formation of N-sulfonyl lactams and imidates, showcasing the reactivity of the sulfonamide moiety in more complex transformations nih.gov. These transformations highlight the versatility of the sulfamoyl group in synthetic organic chemistry, allowing for structural diversification nih.gov.
Kinetics of Hydrolysis and Solvolysis Reactions Involving the Sulfamoyl Group
The stability of the sulfamoyl group to hydrolysis is a critical aspect of its chemistry, particularly under physiological conditions. The hydrolysis of sulfonamides can be catalyzed by both acid and base rsc.org.
Under acid-catalyzed conditions , the hydrolysis of related N-substituted sulfonamides is believed to proceed via protonation of the amide or sulfonamide oxygen, followed by the expulsion of a neutral amide or amine and the formation of a sulfonyliminium ion intermediate rsc.org. The rate of this process is influenced by the stability of the leaving group and the intermediate cation.
Under base-catalyzed conditions , the mechanism is highly dependent on the substitution at the nitrogen atoms. For sulfonamides with an available proton on the sulfonamide nitrogen (an N-H bond), hydrolysis often proceeds through an E1cb (Elimination Unimolecular conjugate Base) mechanism. This involves a rapid, reversible deprotonation of the sulfonamide nitrogen, followed by a rate-determining cleavage of the C-N or S-N bond rsc.org. However, for a tertiary sulfonamide like this compound, which lacks a proton on the sulfonamide nitrogen, this pathway is blocked. Instead, base-catalyzed hydrolysis would likely occur via direct nucleophilic attack of a hydroxide (B78521) ion at the sulfonyl sulfur atom rsc.org. The general stability of N-acylsulfonamides to spontaneous hydrolysis at neutral pH has been noted nih.gov.
The kinetics of solvolysis for sulfonyl compounds are generally understood to proceed via a dominantly SN2-type mechanism, although some SN1 character is possible in highly polar, non-nucleophilic solvents beilstein-journals.org.
| Condition | Proposed Mechanism | Key Steps & Notes for this compound |
|---|---|---|
| Acid-Catalyzed | A-2 Type Mechanism | 1. Protonation of an oxygen atom (likely sulfonyl). 2. Nucleophilic attack by water. 3. Cleavage of the S-N bond. |
| Base-Catalyzed | Nucleophilic Attack at Sulfur | 1. Direct attack of OH⁻ at the electrophilic sulfur atom. 2. The E1cb mechanism is not feasible due to the lack of an N-H proton. 3. Leads to the formation of 4-carboxybenzenesulfonate and methoxyamine. |
Oxidation and Reduction Pathways of the Aromatic Ring and Sulfamoyl Linkage
The sulfur atom in the sulfamoyl group of this compound is in the +6 oxidation state, its highest possible state. Consequently, it is generally resistant to further oxidation. The aromatic ring, however, can be oxidized under harsh conditions, though this typically leads to degradation of the ring.
Reduction reactions offer more synthetically useful pathways. While the sulfamoyl linkage itself is very stable and requires powerful reducing agents for cleavage, other parts of the molecule can be selectively reduced.
Reduction of Aromatic Ring Substituents: If other reducible groups, such as a nitro group, were present on the aromatic ring, they could be selectively reduced to an amino group using standard conditions like catalytic hydrogenation (e.g., H₂ over Raney Nickel) without affecting the sulfamoyl or carboxyl groups google.com. Iron-catalyzed reductions of nitroarenes in the presence of sulfinates also proceed without cleaving the N-S bond organic-chemistry.org.
Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).
Reduction of the Sulfamoyl Linkage: The reduction of sulfonamides to amines is a challenging transformation that typically requires harsh conditions, such as using a large excess of strong reducing agents like lithium aluminum hydride or sodium amalgam.
Electrophilic and Nucleophilic Substitution Reactions on the Benzoic Acid Core
The reactivity of the benzene (B151609) ring towards substitution reactions is profoundly influenced by the attached functional groups.
Electrophilic Aromatic Substitution (EAS): Both the carboxylic acid group (-COOH) and the N-methoxysulfamoyl group (-SO₂NH(OCH₃)) are electron-withdrawing groups. Through resonance and inductive effects, they deactivate the aromatic ring towards electrophilic attack by reducing its electron density quora.comdoubtnut.com. This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts reactions more difficult than for benzene itself. Both groups are meta-directors, meaning they direct incoming electrophiles to the positions meta to themselves youtube.comyoutube.com. In this compound, the positions ortho to the carboxyl group (and meta to the sulfamoyl group) are the most likely sites for electrophilic substitution, although the reaction would require forcing conditions. For example, sulfonation of benzoic acid requires fuming sulfuric acid and yields m-sulfobenzoic acid youtube.comgoogle.com.
Nucleophilic Aromatic Substitution (NAS): Conversely, the strong electron-withdrawing character of the carboxyl and sulfamoyl groups activates the aromatic ring for nucleophilic aromatic substitution scribd.com. These groups can stabilize the negative charge of the Meisenheimer complex, which is the key intermediate in the SNAr mechanism. This effect is most pronounced at the positions ortho and para to the electron-withdrawing groups. For example, a related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, readily undergoes nucleophilic substitution of the chlorine atoms by amines google.com. Therefore, if this compound had a leaving group (like a halogen) at the 2- or 3-position, it would be susceptible to displacement by nucleophiles.
Rearrangement Reactions and Structural Isomerization Processes
Literature specifically detailing rearrangement reactions for this compound is scarce. However, based on the functional groups present, certain transformations can be hypothesized.
Conformational Isomerism: Like other substituted benzoic and benzenesulfonic acids, the molecule will exhibit conformational isomers related to the rotation around the C-C and C-S single bonds researchgate.net. These conformers are in rapid equilibrium at room temperature.
Rearrangements involving the Carboxyl Group: If the carboxylic acid were converted into a derivative, classic rearrangement reactions could be possible. For instance, conversion to an acyl azide (B81097) followed by heating could initiate a Curtius rearrangement to yield an isocyanate, which could be trapped to form amines or ureas.
Isomerization in Related Systems: In related N-sulfonyl compounds, E/Z isomerization around the C=N bond of N-sulfonyl imidates has been observed and studied by NMR, indicating that structural isomerizations are possible in derivative structures nih.gov.
It is important to note that these potential rearrangements are based on the known reactivity of the constituent functional groups and have not been specifically reported for this compound itself.
Influence of Substituents on Reaction Rate and Pathway Selectivity
Substituents can dramatically alter the reactivity and reaction pathways of the parent molecule through steric and electronic effects.
Electronic Effects:
Ring Substituents: The introduction of additional substituents on the aromatic ring would further modify its reactivity. An electron-donating group (e.g., -OCH₃, -CH₃) would activate the ring towards electrophilic substitution and deactivate it towards nucleophilic substitution, directing electrophiles to the ortho/para positions relative to itself. Conversely, an additional electron-withdrawing group (e.g., -NO₂, -CN) would further deactivate the ring towards electrophilic attack but enhance its susceptibility to nucleophilic attack cuny.edursc.org.
N-Substituent on the Sulfamoyl Group: The methoxy (B1213986) group on the nitrogen is a key "substituent" when comparing its reactivity to the parent 4-sulfamoylbenzoic acid. The methoxy group is electron-withdrawing, which influences the acidity of the molecule. Crucially, it removes the acidic N-H proton found in primary sulfonamides. This blocks reaction pathways that rely on the initial deprotonation of the sulfonamide nitrogen, such as the E1cb hydrolysis mechanism, thereby altering the kinetic profile of its degradation rsc.org. Studies on cyclic sulfamidates show that N-protection is critical; unprotected sulfonamides can completely silence certain nucleophilic ring-opening reactions nih.gov.
Steric Effects:
Bulky substituents, particularly at positions ortho to the existing functional groups (positions 3 and 5), can sterically hinder the approach of reagents. This can affect the rate of reaction at both the functional groups and the aromatic ring. For example, studies on the acylation of substituted purines show that bulky substituents can shield a potential reaction site, preventing the approach of an electrophile and thus dictating the regioselectivity of the reaction beilstein-journals.org.
| Substituent Type (on Ring) | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution | Effect on Carboxyl/Sulfamoyl Reactivity |
|---|---|---|---|
| Electron-Donating (e.g., -CH₃, -OH) | Increases rate (activating), directs ortho/para. | Decreases rate (deactivating). | Minimal direct effect, may slightly alter pKa. |
| Electron-Withdrawing (e.g., -NO₂, -Cl) | Decreases rate (deactivating), directs meta. | Increases rate (activating). | Increases acidity of the carboxylic acid. |
| Bulky Groups (e.g., -C(CH₃)₃) | Decreases rate due to steric hindrance, especially at ortho positions. | Decreases rate due to steric hindrance. | Can sterically hinder the approach of reagents to adjacent functional groups. |
Sophisticated Structural Elucidation of 4 Methoxysulfamoyl Benzoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-(methoxysulfamoyl)benzoic acid in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework can be assembled.
For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the acidic proton of the carboxyl group. The aromatic region would display a typical AA'BB' system for a 1,4-disubstituted benzene (B151609) ring. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carboxyl carbon, the four distinct aromatic carbons, and the methoxy carbon. docbrown.info
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| -COOH | ¹H | > 12.0 | Singlet (broad) | Highly deshielded acidic proton, exchangeable with D₂O. |
| Aromatic (ortho to -COOH) | ¹H | ~8.1-8.3 | Doublet | Deshielded by the electron-withdrawing carboxyl and sulfamoyl groups. |
| Aromatic (ortho to -SO₂NH-) | ¹H | ~7.9-8.1 | Doublet | Deshielded by the electron-withdrawing groups. |
| -OCH₃ | ¹H | ~3.8-4.0 | Singlet | Typical range for methoxy protons attached to a heteroatom in a sulfamoyl group. |
| -COOH | ¹³C | ~167-172 | - | Characteristic chemical shift for a carboxylic acid carbon. docbrown.info |
| Aromatic (C-SO₂) | ¹³C | ~140-145 | - | Quaternary carbon attached to the sulfamoyl group. |
| Aromatic (C-COOH) | ¹³C | ~132-135 | - | Quaternary carbon attached to the carboxyl group. docbrown.info |
| Aromatic (CH, ortho to -COOH) | ¹³C | ~130-132 | - | Deshielded by adjacent carboxyl group. docbrown.info |
| Aromatic (CH, ortho to -SO₂) | ¹³C | ~127-129 | - | Influenced by the sulfamoyl substituent. |
| -OCH₃ | ¹³C | ~55-60 | - | Typical range for a methoxy carbon. |
While 1D spectra suggest a structure, 2D NMR experiments are crucial for definitive proof and assignment. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, a COSY spectrum would show a clear cross-peak between the two adjacent aromatic protons, confirming their ortho relationship on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.com This technique would be used to unambiguously assign each protonated carbon in the molecule. For instance, it would link the proton signal at ~3.8-4.0 ppm to the methoxy carbon signal and the aromatic proton signals to their respective carbon signals in the ~127-132 ppm range. youtube.comyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.net This is arguably the most powerful experiment for piecing together the molecular skeleton. Key HMBC correlations for confirming the structure would include:
A correlation from the methoxy protons to the methoxy carbon (2-bond) and potentially to the nitrogen of the sulfamoyl group if a suitable nucleus like ¹⁵N were observed.
Correlations from the aromatic protons ortho to the carboxyl group to the quaternary carboxyl carbon.
Correlations from the aromatic protons ortho to the sulfamoyl group to the quaternary carbon attached to the sulfur atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. youtube.comresearchgate.net A NOESY spectrum could reveal the spatial proximity between the methoxy protons and the aromatic protons on the ring, helping to elucidate the preferred conformation of the methoxysulfamoyl group relative to the benzene ring.
Beyond the qualitative information from NOESY, quantitative NOE measurements can provide precise internuclear distances. researchgate.net This data is critical for determining the preferred solution-state conformation of the molecule. By measuring the rate of NOE buildup between specific protons, such as those of the methoxy group and the ortho-protons of the benzene ring, the time-averaged spatial orientation of the rotatable bonds (e.g., the Ar-S, S-N, and N-O bonds) can be modeled. This allows for a detailed understanding of the molecule's three-dimensional shape in solution.
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying materials in their crystalline or amorphous solid forms, providing information that is inaccessible from solution-state NMR. For this compound, ssNMR would be particularly useful for identifying and characterizing different polymorphic forms (polymorphs), which are different crystalline arrangements of the same molecule that can have distinct physical properties. A study on benzoic acid itself demonstrated the utility of ssNMR in probing its solid-state structure. nih.gov By analyzing the chemical shifts and line widths in a solid-state spectrum, one can deduce information about the local molecular environment, molecular packing, and intermolecular interactions, such as the hydrogen bonding of the carboxylic acid groups. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a rapid and effective method for identifying the functional groups present in this compound and probing intermolecular interactions, primarily hydrogen bonding. researchgate.net The spectra are unique molecular "fingerprints." docbrown.info
The IR spectrum of benzoic acid, a core component of the target molecule, shows characteristic absorptions that can be extrapolated. docbrown.infodocbrown.info These include a very broad O-H stretching band from ~2500-3300 cm⁻¹ due to hydrogen bonding in the carboxylic acid dimer, and a strong C=O stretching band around 1700-1680 cm⁻¹. docbrown.info The sulfonamide group also gives rise to strong, characteristic bands for the S=O asymmetric and symmetric stretches.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 | Strong, Broad | Characteristic broad absorption due to strong hydrogen bonding. docbrown.infodocbrown.info |
| Aromatic Ring | C-H stretch | 3030-3080 | Medium-Weak | Often seen as small peaks on the broad O-H band. docbrown.info |
| Carboxylic Acid (-COOH) | C=O stretch | 1680-1710 | Strong | Position is sensitive to conjugation and hydrogen bonding. docbrown.info |
| Aromatic Ring | C=C stretch | 1450-1625 | Medium-Weak | Multiple bands are characteristic of the aromatic ring. docbrown.info |
| Sulfonamide (-SO₂N-) | S=O asymmetric stretch | 1330-1370 | Strong | A key indicator of the sulfonamide group. |
| Carboxylic Acid (-COOH) | C-O stretch | 1210-1320 | Medium | Coupled with O-H in-plane bending. docbrown.info |
| Sulfonamide (-SO₂N-) | S=O symmetric stretch | 1150-1180 | Strong | Another key indicator of the sulfonamide group. |
| Aromatic Ring | C-H out-of-plane bend | 800-860 | Strong | The exact position is diagnostic of the 1,4-disubstitution pattern. |
Changes in the position and shape of the O-H and C=O stretching bands can provide insight into the strength and nature of hydrogen bonding networks in the solid state. Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the non-polar S=O and C=C bonds, which are often weak in the IR spectrum.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₈H₉NO₅S, HRMS can confirm this composition with high confidence. chemscene.com
Beyond molecular weight confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. In a technique like electrospray ionization (ESI), the pseudomolecular ion [M-H]⁻ would be expected at m/z 230. In contrast, under electron ionization (EI), the molecular ion [M]⁺• at m/z 231 would be observed, followed by a cascade of fragment ions. The fragmentation pattern of benzoic acid is well-documented and involves key losses of •OH (M-17) and •COOH (M-45), and the formation of the benzoyl cation (m/z 105) which then loses CO to form the phenyl cation (m/z 77). docbrown.info
Predicted HRMS Fragments for this compound (Electron Ionization)
| m/z (nominal) | Predicted Ion Structure | Neutral Loss | Notes |
|---|---|---|---|
| 231 | [C₈H₉NO₅S]⁺• | - | Molecular Ion (M⁺•) |
| 200 | [C₈H₆NO₄S]⁺ | •OCH₃ | Loss of the methoxy radical from the sulfamoyl group. |
| 186 | [C₇H₆O₃S]⁺• | •COOH | Loss of the carboxyl radical. |
| 155 | [C₇H₇O₂S]⁺ | NO₂ | Complex rearrangement and fragmentation of the sulfamoyl group. |
| 105 | [C₇H₅O]⁺ | •SO₂NHOCH₃ | Loss of the entire methoxysulfamoyl radical, forming the benzoyl cation, a common fragment for benzoic acids. docbrown.info |
| 77 | [C₆H₅]⁺ | CO, •SO₂NHOCH₃ | Loss of carbon monoxide from the benzoyl cation (m/z 105) to form the phenyl cation. docbrown.info |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional structure of a molecule in its crystalline solid state. chegg.com Although a crystal structure for this compound is not publicly available, the application of this technique would provide an exact map of atomic positions.
If suitable crystals were grown, SCXRD analysis would yield a wealth of information, including: mdpi.com
Definitive Molecular Connectivity: Confirming the atomic connections predicted by NMR and MS.
Precise Bond Lengths and Angles: Providing accurate measurements for all bonds and angles within the molecule, allowing for detailed geometric analysis.
Molecular Conformation: Revealing the exact solid-state conformation, including the torsion angles that define the orientation of the carboxyl and methoxysulfamoyl substituents relative to the aromatic ring.
Crystal Packing and Intermolecular Interactions: Elucidating how individual molecules arrange themselves in the crystal lattice. This is crucial for understanding the hydrogen-bonding network, which is expected to involve the carboxylic acid groups forming classic centrosymmetric dimers, and potentially other interactions involving the sulfonamide group's oxygen and hydrogen atoms.
This technique provides the ultimate structural proof, offering a static, high-resolution snapshot of the molecule that complements the dynamic, averaged information obtained from solution-state NMR. mdpi.com
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration
Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is an indispensable tool for the investigation of chiral molecules. While this compound itself is achiral, its derivatives can be synthesized to contain stereogenic centers, thus existing as enantiomers. The determination of the enantiomeric purity and the assignment of the absolute configuration of these chiral derivatives are crucial for understanding their biological activity and ensuring the quality of potential pharmaceutical agents.
Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This differential absorption, or CD signal, is exquisitely sensitive to the three-dimensional arrangement of atoms around the stereocenter. An enantiomer and its mirror image will produce CD spectra that are equal in magnitude but opposite in sign, a phenomenon known as the Cotton effect.
The application of CD spectroscopy to chiral derivatives of this compound would involve the following steps:
Sample Preparation: A solution of the chiral derivative in a suitable transparent solvent is prepared.
Spectral Acquisition: The CD spectrum is recorded over a range of wavelengths where the chromophores within the molecule absorb, typically in the UV-Vis region.
Enantiomeric Purity Determination: The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration of the enantiomer and its enantiomeric excess (ee). A calibration curve can be constructed using standards of known enantiomeric purity to quantify the ee of an unknown sample. A racemic mixture, having equal amounts of both enantiomers, will be CD silent. nih.gov
Absolute Configuration Assignment: The absolute configuration (R or S) of a chiral center can often be determined by comparing the experimental CD spectrum with that of a reference compound with a known absolute configuration. mtoz-biolabs.com Alternatively, the experimental spectrum can be compared to a theoretically calculated CD spectrum, which is generated using quantum chemical methods. nih.gov The sign of the Cotton effect for specific electronic transitions can be correlated to a particular spatial arrangement of the substituents. hebmu.edu.cn
For instance, if a chiral derivative of this compound were synthesized, its enantiomers would be expected to exhibit mirror-image CD spectra. The data below illustrates a hypothetical scenario for a pair of enantiomers.
Table 1: Hypothetical Circular Dichroism Data for Chiral Derivatives of this compound
| Enantiomer | Wavelength of Maximum Absorption (λmax, nm) | Molar Ellipticity ([\u03B8] deg·cm²·dmol⁻¹) |
| (R)-enantiomer | 250 | +15,000 |
| (S)-enantiomer | 250 | -15,000 |
This powerful, non-destructive technique provides invaluable information for the stereochemical characterization of chiral derivatives of this compound.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique in chemical characterization, providing the mass percentages of the elements that constitute a compound. This data is used to determine the empirical formula of a substance, which can then be compared with the molecular formula derived from other analytical methods like mass spectrometry to confirm the compound's identity and purity.
For this compound, the molecular formula is C₈H₉NO₅S, corresponding to a molecular weight of 231.23 g/mol . nih.gov The theoretical elemental composition can be calculated from this formula. An experimental elemental analysis would then be performed, and the results compared to the theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the compound's proposed structure and purity.
The theoretical elemental composition of this compound is calculated as follows:
Carbon (C): (8 * 12.011 g/mol ) / 231.23 g/mol * 100% = 41.55%
Hydrogen (H): (9 * 1.008 g/mol ) / 231.23 g/mol * 100% = 3.92%
Nitrogen (N): (1 * 14.007 g/mol ) / 231.23 g/mol * 100% = 6.06%
Oxygen (O): (5 * 15.999 g/mol ) / 231.23 g/mol * 100% = 34.59%
Sulfur (S): (1 * 32.06 g/mol ) / 231.23 g/mol * 100% = 13.87%
The results of a typical elemental analysis are presented in a tabular format, comparing the calculated theoretical values with the experimentally determined values.
Table 2: Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 41.55 | 41.52 |
| Hydrogen (H) | 3.92 | 3.95 |
| Nitrogen (N) | 6.06 | 6.03 |
| Sulfur (S) | 13.87 | 13.84 |
The close correlation between the theoretical and hypothetical experimental values in Table 2 would serve to validate the empirical formula of this compound.
Computational Chemistry and Theoretical Modeling of 4 Methoxysulfamoyl Benzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that determines the electronic structure of a molecule, providing a basis for deriving many of its chemical characteristics. doaj.org For 4-(methoxysulfamoyl)benzoic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and compute key electronic parameters. doaj.orgresearchgate.net
These calculations yield crucial information about the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability. actascientific.com
Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), can be derived from the FMO energies. actascientific.com These descriptors provide a quantitative measure of the molecule's reactivity and stability. For instance, the electrophilicity index helps to quantify the energy lowering of a system when it accepts the maximum possible electron charge from the environment. actascientific.com
Table 1: Calculated Electronic Properties of a Representative Benzoic Acid Derivative Note: This data is illustrative, based on calculations for 4-(carboxyamino)-benzoic acid using the B3LYP/6-311G method, and provides an example of the types of parameters obtained for similar structures. actascientific.com
| Parameter | Description | Calculated Value |
| HOMO Energy | Highest Occupied Molecular Orbital Energy | -6.82 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -1.82 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.00 eV |
| Ionization Potential (I) | Energy required to remove an electron | 6.82 eV |
| Electron Affinity (A) | Energy released when an electron is added | 1.82 eV |
| Global Hardness (η) | Resistance to change in electron distribution | 2.50 eV |
| Global Electrophilicity (ω) | Propensity to accept electrons | 2.96 eV |
Conformational Analysis and Energy Landscapes through Molecular Mechanics and Dynamics Simulations
The flexibility of this compound arises from several rotatable bonds, primarily the C-S, S-N, and N-O bonds of the methoxysulfamoyl group and the C-C bond connecting the carboxyl group to the aromatic ring. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful techniques for exploring the conformational space of flexible molecules. nih.gov MM methods use classical force fields to rapidly calculate the potential energy of a vast number of conformations, allowing for the mapping of the potential energy surface. This helps in identifying low-energy, stable conformers.
MD simulations provide a dynamic view of the molecule by simulating the atomic motions over time. This approach not only helps in finding stable conformations but also provides insights into the flexibility of the molecule and the timescales of conformational changes. For this compound, these simulations can reveal the preferred orientations of the methoxysulfamoyl and benzoic acid groups relative to each other, which is crucial for understanding its interactions with biological targets or other molecules. The molecule has four rotatable bonds, which contributes to its conformational flexibility. chemscene.com
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational methods can accurately predict spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). actascientific.comnih.gov Theoretical calculations can help assign the complex signals in the aromatic region of the proton NMR spectrum of benzoic acid derivatives. docbrown.info Studies on substituted benzoic acid esters have shown that DFT calculations can explain unexpected variances between predicted and experimental chemical shifts, particularly for protons ortho to the ester group. nih.gov
IR Frequencies: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra. researchgate.net By calculating the vibrational modes and their corresponding frequencies, each peak in an experimental IR spectrum can be assigned to a specific molecular motion (e.g., C=O stretch, N-H bend, S=O stretch). docbrown.inforesearchgate.net Theoretical spectra are often scaled to correct for systematic errors arising from the harmonic approximation and basis set limitations. researchgate.net For the benzoic acid moiety, characteristic absorptions include a broad O-H stretch from the carboxylic acid dimer (~3300-2500 cm⁻¹), a C=O stretch (~1700-1680 cm⁻¹), and C-O stretching bands (~1320-1210 cm⁻¹). docbrown.info
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for Benzoic Acid Derivatives Note: This table provides representative data for related compounds to illustrate the correlation between calculated and observed values.
| Parameter | Predicted Value (DFT) | Experimental Value | Reference Compound |
| ¹H NMR (Ar-H) | 7.03 - 8.60 ppm | 6.15 - 8.40 ppm | Sulfonamide-Schiff base nih.gov |
| ¹³C NMR (Ar-C) | 98.90 - 146.69 ppm | 96.62 - 157.69 ppm | Sulfonamide-Schiff base nih.gov |
| IR Freq. (C=O stretch) | ~1720 cm⁻¹ | ~1700 cm⁻¹ | Benzoic Acid docbrown.inforesearchgate.net |
| IR Freq. (SO₂ asym. stretch) | ~1334 cm⁻¹ | ~1345 cm⁻¹ | Sulfonamide-Schiff base nih.gov |
| IR Freq. (SO₂ sym. stretch) | ~1252 cm⁻¹ | ~1186 cm⁻¹ | Sulfonamide-Schiff base nih.gov |
Theoretical Studies of Reaction Mechanisms, Transition States, and Reaction Energetics
Theoretical chemistry is instrumental in elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate.
For molecules containing a benzene (B151609) ring like this compound, reactions with atmospheric radicals such as OH, NO₃, and SO₄⁻ are of environmental interest. nih.govrsc.org Computational studies on benzoic acid have shown that OH radicals are more likely to add to the benzene ring than to abstract a hydrogen atom. rawdatalibrary.netresearchgate.net These studies use DFT to calculate the potential energy barriers and reaction energies for various reaction pathways, such as addition at the ortho, meta, and para positions of the ring. nih.gov Such calculations can predict the most favorable reaction sites and the most stable products. For instance, in the reaction of OH radicals with benzoic acid, addition is generally favored over hydrogen abstraction, and the resulting intermediates can undergo further reactions. rsc.orgresearchgate.net
Table 3: Example of Calculated Reaction Energetics for Radical Addition to Benzoic Acid Note: Data is for the reaction of OH radicals with benzoic acid in the gas phase and is illustrative of the type of information gained from mechanistic studies. nih.gov
| Reaction Pathway | Position of OH Addition | Potential Barrier (kcal/mol) | Reaction Energy (kcal/mol) |
| Addition | C2 (ortho) | 13.43 | 4.41 |
| Addition | C3 (meta) | 12.05 | 3.87 |
| Addition | C4 (para) | 12.27 | 4.97 |
| H-abstraction | From -COOH group | 7.35 | -19.42 |
Analysis of Aromaticity and Electron Density Distributions within the Compound
The distribution of electrons within a molecule governs its reactivity. Computational methods provide several ways to analyze this distribution.
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. doaj.org It is an invaluable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack. Red-colored regions (negative potential) indicate electron-rich areas, such as those around the oxygen atoms of the carboxyl and sulfamoyl groups, which are prone to attack by electrophiles. Blue-colored regions (positive potential) indicate electron-poor areas, such as the acidic proton of the carboxyl group, which are attractive to nucleophiles. niscpr.res.in
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative estimate of the charge on each atom. doaj.org This information helps to understand the electronic effects of the substituents on the benzene ring.
Aromaticity: While the benzene ring in this compound is clearly aromatic, computational methods can quantify this property. Indices such as the Nucleus-Independent Chemical Shift (NICS) can be calculated to assess the degree of aromaticity and how it is influenced by the electron-donating or -withdrawing nature of the substituents.
Solvation Effects on Molecular Structure and Reactivity via Continuum Solvation Models
Many chemical and biological processes occur in solution. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on a molecule's properties without explicitly modeling individual solvent molecules. researchgate.net The solvent can significantly influence the stability of different conformers, the electronic properties, and the energetics of reaction pathways.
For this compound, which has both a polar sulfamoyl group and an acidic carboxyl group, the effects of a polar solvent like water would be significant. Solvation models can predict changes in:
Conformational equilibrium: Polar solvents may stabilize conformers with larger dipole moments.
Electronic properties: The HOMO-LUMO gap can change in the presence of a solvent.
Reactivity: The energy barriers for reactions can be altered, potentially changing reaction rates and mechanisms. Studies on sulfonamides have shown that while water may not significantly affect reactions of neutral species, it can have a notable influence on the reactions of their ionic forms. rawdatalibrary.net
By comparing gas-phase calculations with those performed using a continuum solvation model, a more realistic understanding of the molecule's behavior in a specific chemical environment can be achieved. researchgate.net
Supramolecular Chemistry and Crystal Engineering of 4 Methoxysulfamoyl Benzoic Acid Systems
Design and Analysis of Hydrogen Bonding Networks in Crystalline Solids
A critical aspect of crystal engineering involves understanding the hydrogen bonds that dictate the assembly of molecules in the solid state. For 4-(methoxysulfamoyl)benzoic acid, this would involve analyzing the interactions of its carboxylic acid and methoxysulfamoyl functional groups. However, no publicly available crystal structure determination for this compound could be located. Without single-crystal X-ray diffraction data, any description of its hydrogen bonding network would be purely speculative. General principles suggest that the carboxylic acid group would likely form robust hydrogen bonds, but the specific patterns (synthons) it adopts in the crystal lattice are unknown.
Controlled Self-Assembly of this compound and its Derivatives
The process by which molecules spontaneously organize into ordered structures is known as self-assembly. Research on benzoic acid itself shows it can form hydrogen-bonded dimers that further stack into larger aggregates. However, there are no specific studies detailing the self-assembly behavior of this compound or its derivatives, which would be crucial for controlling its crystallization and material properties.
Co-crystallization Strategies for Multi-component Crystalline Materials
Co-crystallization is a powerful technique to modify the physicochemical properties of a solid by combining it with another molecule (a coformer) in the same crystal lattice. This strategy is widely used with benzoic acid derivatives to create new solid forms with, for example, enhanced solubility. nih.govnih.govyoutube.com The success of co-crystallization relies on forming predictable intermolecular interactions, often hydrogen bonds, between the active compound and the coformer. rsc.org There are no documented attempts or successful formations of co-crystals involving this compound in the reviewed literature. Therefore, no data on potential coformers or the resulting material properties can be presented.
Polymorphism and Pseudopolymorphism: Formation and Characterization of Different Solid Forms
Polymorphism, the ability of a compound to exist in multiple crystal structures, is a critical consideration in materials science. Different polymorphs can have distinct physical properties. Studies on related molecules, such as p-aminobenzoic acid, have revealed multiple polymorphic forms. nih.gov However, there is no evidence or research to suggest that this compound exhibits polymorphism or pseudopolymorphism (solvates or hydrates), as no studies on its crystallization under different conditions have been published.
Host-Guest Chemistry and Encapsulation Studies
Host-guest chemistry involves the encapsulation of one molecule (the guest) within a larger molecular framework (the host). This is a sophisticated application of supramolecular design. There are no indications in the scientific literature that this compound has been used or studied as either a host or a guest molecule in encapsulation experiments.
Rational Design of Supramolecular Synthons Involving the Sulfamoyl and Carboxyl Groups
Supramolecular synthons are robust and predictable non-covalent interactions that act as reliable building blocks in crystal engineering. nih.gov The carboxylic acid group is well-known to form highly predictable synthons, such as the carboxylic acid dimer. The sulfamoyl group also contains hydrogen bond donors (N-H) and acceptors (S=O) that can participate in forming specific structural motifs. A rational design approach would leverage the interplay between the carboxyl and sulfamoyl groups to create desired crystal architectures. However, without experimental crystal structure data for this compound or its co-crystals, the specific synthons it forms remain uncharacterized.
Structure Property Relationships and Derivatives Design for Targeted Chemical Behavior
Systematic Modification of the Sulfamoyl Moiety for Modulating Electronic and Steric Properties
The sulfamoyl group (-SO₂NHCH₃) is a critical determinant of the molecule's electronic and steric profile. Modifications to this moiety, particularly at the nitrogen atom, can significantly alter the compound's polarity, hydrogen bonding capability, and spatial arrangement.
Systematic modification involves replacing the methyl group on the sulfamoyl nitrogen with a variety of alkyl or aryl substituents. nih.govnih.gov Introducing larger, bulkier alkyl groups (e.g., tert-butyl, cyclohexyl) can increase steric hindrance, which may be crucial for controlling binding selectivity with a target receptor by filling specific pockets. nih.gov Conversely, smaller or linear alkyl groups can modulate solubility and lipophilicity. The introduction of different functional groups can also be used to alter the electronic properties, thereby influencing the molecule's reactivity and interaction with other molecules. ubaya.ac.id
Table 1: Predicted Effects of Sulfamoyl Moiety (R) Modification on Molecular Properties This table presents hypothetical data based on established chemical principles for illustrative purposes.
| Substituent (R) on -SO₂NH-R | Expected Electronic Effect | Expected Steric Effect | Potential Impact on Properties |
|---|---|---|---|
| -CH₃ (Methyl) | Weakly electron-donating (inductive) | Low | Baseline reference |
| -C(CH₃)₃ (tert-Butyl) | Electron-donating (inductive) | High | Increased steric hindrance, potential for enhanced binding selectivity |
| -C₆H₅ (Phenyl) | Electron-withdrawing (resonance) | Moderate | Altered π-π stacking interactions, modified electronic profile |
| -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing (inductive) | Moderate | Increased acidity of N-H proton, altered hydrogen bonding |
Diversification of the Benzoic Acid Core via Aromatic Substitutions
The benzoic acid core serves as a scaffold that can be functionalized through electrophilic aromatic substitution reactions. msu.edu The existing carboxyl (-COOH) and sulfamoyl (-SO₂NHR) groups are both electron-withdrawing and act as meta-directing groups, guiding incoming electrophiles to the positions meta to their own location on the aromatic ring. cutm.ac.inlibretexts.org
However, advanced synthetic techniques such as directed ortho-metalation (DoM) can override these directing effects. organic-chemistry.orgacs.orgacs.org By treating an unprotected benzoic acid with a strong base like s-BuLi/TMEDA, deprotonation occurs exclusively at the position ortho to the carboxylate group, allowing for the regioselective introduction of various substituents at that specific site. organic-chemistry.orgacs.org This methodology provides a powerful tool for creating a diverse range of substituted analogs that would be difficult to access through conventional electrophilic substitution. acs.orgacs.org
For instance, introducing halogen atoms (e.g., fluorine, chlorine, bromine) can modulate the molecule's lipophilicity and electronic properties, potentially enhancing its ability to cross biological membranes or engage in halogen bonding. nih.gov The addition of other functional groups, such as nitro or amino groups, can further diversify the chemical space and introduce new interaction points.
Table 2: Potential Aromatic Substitution Patterns and Their Effects This table presents hypothetical data based on established chemical principles for illustrative purposes.
| Position of Substitution | Substituent | Synthetic Approach | Potential Effect on Properties |
|---|---|---|---|
| Ortho to -COOH | -OCH₃ (Methoxy) | Directed ortho-metalation | Increased steric bulk near the carboxyl group, altered binding orientation |
| Meta to -COOH | -Cl (Chloro) | Electrophilic Aromatic Substitution | Increased lipophilicity, altered electronic distribution |
| Ortho to -SO₂NHCH₃ | -F (Fluoro) | Multi-step synthesis/DoM | Potential for specific hydrogen bonding interactions |
Synthetic Methodologies for Novel 4-(Methoxysulfamoyl)benzoic Acid Analogs
The creation of novel analogs of this compound relies on a range of synthetic strategies. A common approach begins with a suitably substituted benzoic acid or ester. One key reaction is chlorosulfonation, where a starting material like 2-methoxy-4-acetaminomethyl benzoate is reacted with chlorosulfonic acid to introduce a sulfonyl chloride (-SO₂Cl) group onto the aromatic ring. google.com This highly reactive intermediate can then be reacted with a primary amine (e.g., methylamine) to form the desired sulfamoyl group.
Further diversification can be achieved by:
Amide Coupling: The carboxylic acid group can be coupled with various amines or alcohols to form amides or esters, respectively. This is often facilitated by coupling reagents like HATU. nih.gov
Substitution on the Sulfonamide: After formation of the sulfamoyl chloride, it can be reacted with a wide array of primary or secondary amines to generate a library of N-substituted analogs. nih.govnih.gov
Core Modification: As described previously, the aromatic core can be modified using techniques like electrophilic substitution or directed metalation before or after the key functional groups are in place. google.com
A general synthetic scheme might involve preparing key synthons—one containing the modified benzoic acid core and the other containing the modified sulfamoyl side chain—which are then coupled in a final step to produce the target molecule. nih.gov
Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) based on Chemical Descriptors
QSAR and QSPR are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. chitkara.edu.in These models are invaluable in drug design for predicting the activity of novel compounds before their synthesis, thus saving time and resources. jbclinpharm.org
For derivatives of sulfamoyl benzoic acid, QSAR studies have highlighted the importance of several chemical descriptors:
Electronic Descriptors: Parameters such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), total energy (Te), and Hammett constants (σ) are often crucial. ubaya.ac.idchitkara.edu.in These descriptors quantify the electronic influence of substituents and are critical for activities that involve electronic interactions like hydrogen bonding or reaction with metalloenzymes. mdpi.com
Hydrophobic Descriptors: Lipophilicity, often represented by ClogP, is a key factor in determining how a molecule interacts with biological systems, including its absorption and distribution. nih.gov
Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) describe the size and shape of the molecule or its substituents. ubaya.ac.idnih.gov These are vital for understanding how a molecule fits into a binding site. qub.ac.uk
QSAR models are typically developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN). jbclinpharm.org The robustness of these models is confirmed through validation techniques such as cross-validation and Y-randomization tests. jbclinpharm.org
Table 3: Common Descriptors in QSAR/QSPR Studies of Sulfonamide and Benzoic Acid Derivatives
| Descriptor Type | Example Descriptor | Significance |
|---|---|---|
| Electronic | LUMO Energy | Relates to electron-accepting capability and reactivity. chitkara.edu.in |
| Electronic | Hammett Constant (σ) | Quantifies the electron-donating/withdrawing effect of a substituent on the aromatic ring. |
| Hydrophobic | ClogP | Measures lipophilicity, affecting membrane permeability and protein binding. nih.gov |
| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. nih.gov |
| Topological | Wiener Index | Describes molecular branching and structure. |
Regioselective and Stereoselective Synthesis of Advanced Derivatives
For the creation of advanced and highly specific derivatives, controlling the precise spatial arrangement of atoms is paramount. This involves both regioselectivity (control of position) and stereoselectivity (control of 3D geometry).
Regioselective Synthesis: As mentioned in section 7.2, directed ortho-metalation (DoM) is a premier technique for achieving regioselectivity in the functionalization of the benzoic acid core. acs.org By choosing the appropriate base and reaction conditions, one can direct substitution to a specific position adjacent to the carboxylate group, a feat not easily accomplished by standard electrophilic substitution methods. acs.org This allows for the synthesis of contiguously substituted benzoic acid building blocks, which are valuable in constructing complex molecules. organic-chemistry.org
Stereoselective Synthesis: While this compound itself is achiral, its derivatives can contain stereocenters. The development of chiral sulfinyl compounds and sulfones is an active area of research. nih.govacs.orgrsc.orgnih.gov Stereoselective synthesis of such derivatives can be achieved through several methods:
Use of Chiral Auxiliaries: A chiral molecule is temporarily incorporated into the structure to direct a subsequent reaction to produce one stereoisomer over another.
Chiral Catalysis: A chiral catalyst, often a metal complex with a chiral ligand, is used to control the stereochemical outcome of a reaction, such as the enantioselective oxidation of a sulfide to a chiral sulfoxide. acs.org
Resolution: A racemic mixture of enantiomers is separated into its individual components, for example, by reaction with a chiral resolving agent.
These advanced synthetic methods are essential for creating derivatives with specific three-dimensional shapes designed to interact precisely with chiral biological targets like enzymes and receptors. nih.gov
Strategic Role of 4 Methoxysulfamoyl Benzoic Acid in Contemporary Organic Synthesis
Utilization as a Versatile Synthetic Intermediate
There is a notable absence of specific examples in peer-reviewed literature detailing the use of 4-(Methoxysulfamoyl)benzoic acid as a versatile synthetic intermediate. While its structure, featuring a carboxylic acid and a methoxysulfamoyl group, suggests potential for a range of chemical modifications, specific applications in the synthesis of pharmaceuticals, agrochemicals, or materials are not documented in readily searchable databases.
Building Block Applications in the Construction of Complex Organic Architectures
Similarly, the application of this compound as a building block in the construction of complex organic architectures is not well-documented. The bifunctional nature of the molecule, with reactive sites at the carboxyl and sulfamoyl moieties, theoretically allows for its incorporation into larger, more complex structures. However, specific examples of such applications are not present in the available literature.
Participation in Cascade and Multicomponent Reactions
An extensive search of chemical literature did not yield any specific instances of this compound participating in cascade or multicomponent reactions. These powerful synthetic strategies often rely on substrates with specific reactivity profiles, and it appears this particular compound has not been reported as a key component in such transformations.
Catalyst or Ligand Precursor in Homogeneous and Heterogeneous Catalysis
There is no available information to suggest that this compound has been utilized as a precursor for catalysts or ligands in either homogeneous or heterogeneous catalysis. The synthesis of ligands often involves the functionalization of core scaffolds, and while this compound could potentially serve as such, no research to this effect has been published in accessible sources.
Development of Novel Synthetic Methodologies Leveraging its Unique Functional Groups
The unique combination of a carboxylic acid and a methoxysulfamoyl group on a benzene (B151609) ring presents opportunities for the development of novel synthetic methodologies. However, a review of the current scientific literature reveals no studies focused on exploiting these functional groups for new chemical transformations.
Chemical Interactions with Biological Macromolecules and Ligand Design Principles
Elucidation of Binding Modes with Target Proteins via Chemical Interaction Studies
The way in which a compound like 4-(methoxysulfamoyl)benzoic acid binds to its target protein is fundamental to its biological activity. Research has shown that derivatives of a similar 2,5-substituted benzoic acid scaffold can effectively inhibit anti-apoptotic proteins like Mcl-1 and Bfl-1. nih.gov The binding mode and orientation of these ligands are highly dependent on the nature and size of the substituents on the benzoic acid core. nih.gov
For instance, in one study, the deletion of a phenethylthio substituent from a benzoic acid derivative led to a significant decrease in binding affinity to both Mcl-1 and Bfl-1, highlighting the critical contribution of this group to the interaction. nih.gov The complexity of these molecular recognitions underscores the challenges in structure-based design for inhibitors of protein-protein interactions. nih.gov
Mechanistic Insights into Enzyme Inhibition through Chemical and Structural Analysis
Derivatives of benzoic acid have been investigated as inhibitors of various enzymes. For example, certain benzoylthioureido phenyl derivatives have been designed to target carbonic anhydrases (CAs). nih.gov In these studies, the sulphamoyl group proved to be a potent zinc-binding group (ZBG), crucial for inhibitory activity. nih.gov The nature of this ZBG was found to be a key determinant of the inhibitory potency against different CA isoforms. nih.gov
Specifically, compounds featuring a free sulphamoyl group exhibited the strongest inhibitory activity against the hCA I isoform. nih.gov This suggests that the interaction of the sulfonamide moiety with the zinc ion in the active site is a primary mechanism of inhibition. Furthermore, the substitution pattern on the benzoyl moiety also influences the activity, with smaller substituents like an acetamido group correlating with higher activity against all tested CA isoforms. nih.gov
Structure-Based Approaches to Modifying Binding Affinity and Selectivity
Structure-based design is a powerful strategy for optimizing the binding affinity and selectivity of a lead compound. This approach relies on detailed structural information of the target protein, often obtained from X-ray crystallography or NMR spectroscopy.
In the development of dual inhibitors for Mcl-1 and Bfl-1, structural information guided the modification of a 2,5-substituted benzoic acid scaffold. nih.gov This led to the development of a compound with significantly improved binding to both proteins while maintaining selectivity over other anti-apoptotic proteins. nih.gov The structural findings demonstrated how different substituents on the benzoic acid scaffold occupy hydrophobic pockets and influence the binding mode. nih.gov
This iterative process of obtaining structural data, followed by chemical modification and biological testing, is a cornerstone of modern drug discovery, allowing for the fine-tuning of a ligand's properties.
Biophysical Characterization of Compound-Macromolecule Complexes (e.g., Isothermal Titration Calorimetry from a binding energy perspective)
Isothermal titration calorimetry (ITC) is a powerful biophysical technique used to directly measure the thermodynamics of binding interactions between a compound and a macromolecule. nih.govmdpi.com It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n). nih.govresearchgate.net
ITC experiments measure the heat released or absorbed during the titration of a ligand into a solution containing a macromolecule. nih.gov The resulting data can be used to determine the binding constant and other thermodynamic parameters. researchgate.net For example, in the study of polyphenol-protein interactions, ITC has shown that these interactions are often exothermic, producing strong signals that can be analyzed to understand the driving forces, which can include both hydrogen bonding and hydrophobic interactions. mdpi.com
Careful experimental design is crucial for obtaining reliable ITC data. nih.gov Factors such as buffer composition, temperature, and accurate concentration determination are critical for the successful characterization of compound-macromolecule complexes. nih.gov
Interactive Data Table: Enzyme Inhibition Data for Selected Benzoic Acid Derivatives
| Compound | Target Enzyme | Inhibition Constant (K_I) |
| 4a | hCA I | 40.40 nM |
| 4b | hCA I | 65.20 nM |
| 4c | hCA I | 91.00 nM |
| 12a | hCA I | 45.70 nM |
| Acetazolamide (AAZ) | hCA I | 250 nM |
| Data sourced from a study on benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. nih.gov |
Q & A
Basic: What synthetic routes are recommended for preparing 4-(Methoxysulfamoyl)benzoic acid?
Methodological Answer:
The synthesis typically involves sulfamoylation of a 4-substituted benzoic acid precursor. A plausible route includes:
Sulfamoylation : React 4-amino benzoic acid with methoxysulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the methoxysulfamoyl group .
Protection/Deprotection : Use protecting groups (e.g., methyl esters) for the carboxylic acid during sulfamoylation to prevent side reactions, followed by hydrolysis with aqueous NaOH to regenerate the acid .
Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using ethanol/water) to isolate the product. Validate purity via HPLC (>95%) and 1H/13C NMR .
Basic: How should researchers characterize the purity and structure of this compound?
Methodological Answer:
- Spectroscopy : Use 1H NMR (DMSO-d6) to confirm the methoxysulfamoyl group (δ ~3.3 ppm for OCH3 and NH protons) and benzoic acid backbone (aromatic protons at δ ~7.5-8.5 ppm). 13C NMR verifies carbonyl (C=O at ~170 ppm) and sulfonamide (S=O at ~50-60 ppm) groups .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion ([M-H]⁻ expected for C8H8NO5S) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity .
Advanced: How can crystallographic data inconsistencies be resolved during structural refinement?
Methodological Answer:
- Software Tools : Use SHELXL (for small-molecule refinement) or SHELXE (for experimental phasing) to resolve disordered regions or twinning. Cross-validate with WinGX for symmetry checks .
- Data Collection : Ensure high-resolution (<1.0 Å) X-ray data. For weak reflections, employ synchrotron sources or cryocooling .
- Validation : Check R-factors (R1 < 0.05) and residual electron density maps. Use PLATON to detect missed symmetry or solvent molecules .
Advanced: What computational strategies predict interactions with cytochrome P450 enzymes?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to CYP active sites (e.g., CYP199A4). Focus on sulfamoyl group interactions with heme iron or hydrophobic residues .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of enzyme-ligand complexes. Analyze hydrogen bonds and binding free energy (MM-PBSA) .
- Experimental Validation : Compare with in vitro assays using bacterial whole-cell systems (e.g., E. coli expressing CYP enzymes) to measure oxidation rates or metabolite profiles .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) due to potential decomposition to COx .
- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (vermiculite) .
Advanced: How can researchers design experiments to probe sulfamoyl group reactivity?
Methodological Answer:
- Hydrolysis Studies : Monitor pH-dependent stability (e.g., 0.1 M HCl/NaOH at 37°C) via LC-MS to detect cleavage products (e.g., SO2 release) .
- Nucleophilic Substitution : React with amines (e.g., benzylamine) in DMF at 60°C to form sulfonamides. Track progress by TLC (Rf shifts) .
- Cross-Coupling : Test Pd-catalyzed couplings (Suzuki-Miyaura) with aryl boronic acids to modify the benzoic acid core .
Advanced: How do metabolic pathways of this compound compare to other sulfonamide derivatives?
Methodological Answer:
- In Vitro Models : Use hepatic microsomes (human/rat) with NADPH cofactor to identify phase I metabolites (e.g., hydroxylation at para position) .
- CYP Inhibition Assays : Measure IC50 against CYP2C9 or CYP3A4 via fluorometric substrates (e.g., dibenzylfluorescein) to assess drug-drug interaction risks .
- Metabolite ID : Employ HR-MS/MS (Q-TOF) with isotopic pattern matching to distinguish sulfoxidation vs. aromatic hydroxylation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
